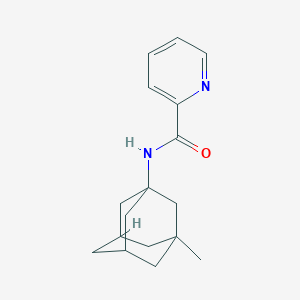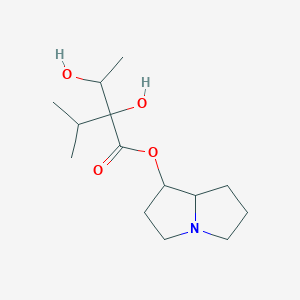
N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide, commonly known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immune-modulatory effects. A-836,339 has gained attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
Mécanisme D'action
A-836,339 is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist, which means it activates the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor without affecting the CB1 receptor. The N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immune-modulatory effects. A-836,339 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including inflammation and neurodegenerative disorders.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including inflammation and neurodegenerative disorders. A-836,339 has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, A-836,339 has been shown to reduce pain and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
A-836,339 has several advantages for use in lab experiments. It is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist, which means it activates the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor without affecting the CB1 receptor. This allows for the study of the specific effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation without confounding effects from CB1 receptor activation. Additionally, A-836,339 has been optimized for high yields and purity, making it suitable for use in scientific research.
One limitation of A-836,339 is its selectivity for the N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor. While this allows for the study of the specific effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation, it may not fully represent the effects of endocannabinoid signaling, which involves both CB1 and N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptors. Additionally, A-836,339 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of A-836,339. One area of interest is its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of A-836,339 in humans and to identify the optimal dosing and administration regimens.
Another area of interest is the development of novel N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonists with improved selectivity and efficacy. A-836,339 has served as a valuable tool for studying the effects of N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor activation, but there is still much to learn about the endocannabinoid system and its potential therapeutic applications.
In conclusion, A-836,339 is a selective N-(3-methyl-1-adamantyl)-2-pyridinecarboxamide receptor agonist that has gained attention for its potential therapeutic applications in various diseases. Its synthesis has been optimized for high yields and purity, making it suitable for use in scientific research. Further studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing and administration regimens.
Méthodes De Synthèse
The synthesis of A-836,339 involves several steps, starting from 3-methyladamantane, which is converted to 3-methyladamantyl chloride. The chloride is then reacted with 2-pyridinecarboxamide in the presence of a base to yield A-836,339. The synthesis of A-836,339 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. A-836,339 has also been investigated for its potential analgesic effects in animal models of pain, including neuropathic and inflammatory pain. Additionally, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methyl-1-adamantyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-16-7-12-6-13(8-16)10-17(9-12,11-16)19-15(20)14-4-2-3-5-18-14/h2-5,12-13H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJQTHYMDTESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
![5,5-dimethyl-2-[(methylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6033473.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)
![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)

![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)